molecular formula C5H12ClNO B1393789 (S)-Pyrrolidin-2-ylmethanol hydrochloride CAS No. 79802-20-3

(S)-Pyrrolidin-2-ylmethanol hydrochloride

Cat. No. B1393789
CAS RN: 79802-20-3
M. Wt: 137.61 g/mol
InChI Key: FWXXCGIUQGFYIX-JEDNCBNOSA-N
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Description

“(S)-Pyrrolidin-2-ylmethanol hydrochloride” is a hydrochloride salt of a pyrrolidine derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would typically be determined using techniques such as X-ray crystallography or other advanced analytical methods .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would depend on its specific structure and the conditions under which it is used. For example, hydrochlorides of amines can undergo various reactions including acid-base reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would be determined by its specific structure. These properties could include solubility, stability, melting point, and more .

Scientific Research Applications

Organocatalysis in Asymmetric Epoxidation

(S)-Pyrrolidin-2-ylmethanol hydrochloride shows potential in asymmetric synthesis. For instance, its derivative, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, enhances the asymmetric epoxidation of α,β-enones, achieving improved reactivity and enantioselectivity (Lattanzi, 2006).

Synthesis of Pyrrolidines

Pyrrolidines, which have significant biological effects and industrial applications, can be synthesized through reactions involving (S)-Pyrrolidin-2-ylmethanol hydrochloride. A study demonstrated the synthesis of pyrrolidines in a [3+2] cycloaddition, offering insights into the polar nature of such reactions (Żmigrodzka et al., 2022).

Spectroscopic Studies and Derivatization

The compound has been utilized in identifying novel hydrochloride salts of cathinones, through spectroscopic studies including GC-MS, IR, NMR, and X-ray diffraction methods. This application demonstrates its relevance in analytical chemistry and forensic science (Nycz et al., 2016).

Construction of High-Spin Mn Aggregate

(S)-Pyrrolidin-2-ylmethanol hydrochloride, or its derivatives, show utility in the construction of high-spin manganese clusters. The synthesis involves merging various ligands into a single framework, demonstrating the compound's versatility in inorganic chemistry and materials science (Bai et al., 2018).

Enantioselective Michael Additions

As an organocatalyst, (S)-Pyrrolidin-2-ylmethanol hydrochloride is effective in enantioselective Michael additions to β-nitrostyrenes. This is exemplified by its derivative, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which are excellent recyclable catalysts in such reactions (Yacob et al., 2008).

Photocatalytic Water Reduction

In the field of photocatalysis, derivatives of (S)-Pyrrolidin-2-ylmethanol hydrochloride have been synthesized and evaluated for their photocatalytic water reduction capabilities. The study showcases its relevance in renewable energy research (Bachmann et al., 2013).

Safety And Hazards

The safety and hazards associated with “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would depend on its specific properties. Safety data sheets for similar compounds provide information on hazards, protective measures, and first aid procedures .

Future Directions

The future directions for research on “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXCGIUQGFYIX-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Pyrrolidin-2-ylmethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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